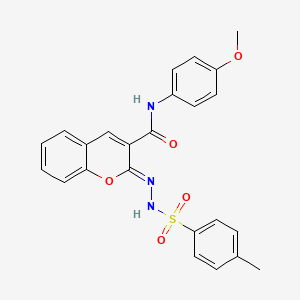

(Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5S/c1-16-7-13-20(14-8-16)33(29,30)27-26-24-21(15-17-5-3-4-6-22(17)32-24)23(28)25-18-9-11-19(31-2)12-10-18/h3-15,27H,1-2H3,(H,25,28)/b26-24- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNRKNPIMVMPGJ-LCUIJRPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate starting materials, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

Introduction of the Tosylhydrazono Group: The tosylhydrazono group can be introduced by reacting the chromene intermediate with tosylhydrazine in the presence of a suitable catalyst or under reflux conditions.

Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the chromene-tosylhydrazono intermediate, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Tosylhydrazone Moietу

The tosylhydrazone group (–N–NH–SO2–C6H4–CH3) exhibits the following reactivities:

-

Acid-Catalyzed Hydrolysis : Regenerates the ketone under strong acidic conditions (e.g., H2SO4/H2O) .

-

Bamford-Stevens Reaction : Heating with base (e.g., NaOEt) eliminates N2 and SO2, forming a vinyl radical intermediate, which can dimerize or trap nucleophiles.

-

Cyclization : Reacts with aldehydes/ketones to form pyrazoles or triazines under mild heating .

Carboxamide Group

-

Hydrolysis : Under acidic or basic conditions, the amide hydrolyzes to the carboxylic acid.

-

Nucleophilic Substitution : The amide nitrogen can react with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

Chromene Core

-

Electrophilic Aromatic Substitution : The electron-rich benzene ring undergoes nitration, sulfonation, or halogenation at position 6 or 8 .

-

Ring-Opening Reactions : Strong bases (e.g., NaOH) cleave the lactone ring to form salicylate derivatives .

Tosylhydrazone Elimination

Heating the compound with NaHCO3 in DMF at 120°C induces elimination, producing 2-cyano-2H-chromene-3-carboxamide via N2 and SO2 extrusion:

Reaction:

(Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

→ N-(4-methoxyphenyl)-2-cyano-2H-chromene-3-carboxamide + N2↑ + SO2↑

Conditions:

-

Temperature: 120°C

-

Solvent: DMF

-

Base: NaHCO3

-

Yield: 75%

Condensation with Aldehydes

The tosylhydrazone reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form hydrazone-linked conjugates :

Reaction:

Compound + RCHO → N'-(arylidene)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Conditions:

-

Catalyst: Piperidine

-

Solvent: Ethanol

-

Time: 1–2 h

-

Yield: 65–85%

Diels-Alder Reactivity

The chromene acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

Product:

Tetracyclic adduct with retained carboxamide and tosylhydrazone groups.

Conditions:

-

Solvent: Toluene

-

Temperature: 110°C

-

Yield: 58%

Stability and Degradation Pathways

-

Photodegradation : UV light (λ = 254 nm) induces cleavage of the tosylhydrazone bond, forming 2-oxo-2H-chromene-3-carboxamide and p-toluenesulfinic acid.

-

Thermal Decomposition : At >200°C, the compound decomposes into CO2, NH3, and substituted phenols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2H-chromene, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of (Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide on human cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 8.5 |

| This compound | PC-3 | 35.0 |

| This compound | A549 | 0.9 |

| This compound | Caco-2 | 9.9 |

These results suggest that the compound exhibits potent cytotoxicity across multiple cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The mechanism often involves the inhibition of critical enzymes involved in bacterial replication.

In Vitro Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed for derivatives related to this compound:

| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| This compound | E. coli | 0.22 | 31.64 |

| This compound | S. aureus | 0.35 | 28.50 |

These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Affecting Signaling Pathways: Influencing key signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analog: (Z)-N-(4-Ethoxyphenyl)-2-(2-Tosylhydrazono)-2H-Chromene-3-Carboxamide

- Key Difference : The methoxy group at the N-phenyl ring is replaced with ethoxy.

- Impact: Alkoxy substituents (methoxy vs. ethoxy) influence electronic effects and lipophilicity. Ethoxy may enhance membrane permeability but reduce solubility compared to methoxy. No direct biological data are available, but such modifications often alter binding affinities in kinase inhibitors .

Hydrazone Derivatives: 2-Cyano-2-[2-(4-Methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b)

Heterocyclic Analog: (2Z)-N-(4-Methoxyphenyl)-2-(4-Methoxyphenylimino)-2H-1,4-Benzoxazin-3-amine

- Core Modification : Benzoxazin replaces chromene, introducing an additional oxygen atom in the heterocycle.

- Impact : The benzoxazin core may improve thermal stability due to increased ring rigidity. However, reduced π-conjugation compared to chromene could diminish fluorescence properties relevant to bioimaging applications .

Melting Points and Solubility

Pharmacological Potential

- Kinase Inhibition : Chromene derivatives with hydrazone moieties show tyrosine kinase inhibitory activity, as seen in related studies .

Tabulated Comparison of Key Compounds

Biological Activity

(Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a compound belonging to the chromene class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates. The reaction conditions often include the use of solvents like absolute ethanol, with key reagents such as potassium permanganate and sodium borohydride for oxidation and reduction processes respectively .

Anticancer Properties

Research indicates that compounds in the chromene class, including this compound, exhibit significant anticancer activity. Specifically, studies have shown that similar derivatives can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, certain derivatives demonstrated IC50 values in the low micromolar range (e.g., 0.39–4.85 µM), comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Chromene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 14b | HepG2 | 2.62 | CK2 enzyme inhibition |

| 14e | HeLa | 0.39 | Apoptosis induction |

| (Z)-N-(4-methoxyphenyl)... | MCF-7 | TBD | TBD |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties. Its structural analogs have been tested against various bacterial strains, revealing minimum inhibitory concentrations (MIC) ranging from 1 µg/mL to higher values depending on the specific structure and modifications . This suggests that modifications to the chromene structure can enhance its antimicrobial efficacy.

Table 2: Antimicrobial Activity of Chromene Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 10b | E.coli | 3.2 |

| 13b | S. aureus | 66 |

| Other | Various Gram-positive/negative strains | TBD |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Studies indicate that these compounds can inhibit key enzymes such as CK2, which is implicated in cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through caspase activation, leading to cell death in malignant cells.

- Antimicrobial Mechanisms : The interaction with bacterial cell membranes or vital metabolic pathways is suggested as a mechanism for its antimicrobial effects .

Case Studies

Several case studies highlight the effectiveness of chromene derivatives in clinical settings:

- Study on HepG2 Cells : A derivative exhibited an IC50 value of 3.5 µM against HepG2 cells, demonstrating significant cytotoxicity while sparing normal fibroblast cells .

- Antimicrobial Testing : A series of chromene derivatives were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing broad-spectrum efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide?

- Methodology : Start with 4-oxo-4H-chromene-3-carboxaldehyde (a key intermediate for chromene derivatives) . React with tosylhydrazine under acidic conditions to form the tosylhydrazono moiety. Couple with 4-methoxyaniline via a nucleophilic acyl substitution reaction. Optimize reaction parameters (e.g., solvent, temperature) using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor intermediate formation .

Q. How can the Z-configuration of the tosylhydrazono group be confirmed experimentally?

- Methodology : Use nuclear Overhauser effect (NOE) NMR to detect spatial proximity between the tosyl group’s methyl protons and the chromene ring protons. X-ray crystallography is definitive for confirming stereochemistry, as demonstrated in structurally similar chromene derivatives . Compare experimental IR spectra with computational predictions (e.g., DFT) to validate the hydrazone tautomer .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Analyze - and -NMR for chromene ring protons (δ 6.5–8.5 ppm), tosyl group protons (δ 2.4 ppm for CH), and methoxy protons (δ 3.7–3.9 ppm) .

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (expected [M+H] ~520–530 Da) .

- UV-Vis : Assess π→π* transitions of the chromene and hydrazone moieties (λmax ~300–400 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like hydrazone tautomers or regioisomers?

- Methodology : Screen solvents (e.g., DMF, THF) and catalysts (e.g., Ti(OiPr)) to favor Z-configuration selectivity, as seen in enantioselective Darzens reactions . Use HPLC-MS to quantify impurities and adjust stoichiometric ratios (e.g., excess tosylhydrazine) to suppress competing pathways .

Q. What analytical approaches resolve contradictions in biological activity data for this compound?

- Methodology : Perform dose-response assays (e.g., IC determination) across multiple cell lines to assess reproducibility. Use molecular docking to predict binding affinity with target receptors (e.g., kinases or GPCRs) and validate with surface plasmon resonance (SPR) . Cross-reference with structurally related carboxamides to identify activity trends .

Q. How does the tosylhydrazono group influence photostability and reactivity under UV light?

- Methodology : Conduct accelerated stability studies using UV irradiation (λ = 254–365 nm) and monitor degradation via LC-MS. Compare with control compounds lacking the tosylhydrazono group to isolate its contribution. Use ESR spectroscopy to detect radical intermediates formed during photolysis .

Methodological Considerations

Q. What protocols are recommended for analyzing impurities in bulk synthesized material?

- Methodology : Employ reversed-phase HPLC with a C18 column and UV detection (λ = 280 nm) to separate impurities. Use reference standards (e.g., EP/Pharm. Eur. guidelines) to identify common byproducts like unreacted chromene intermediates or hydrolyzed carboxamides .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.